![molecular formula C12H10NO5P B160774 4-Nitrophenyl hydrogen phenylphosphonate CAS No. 57072-35-2](/img/structure/B160774.png)
4-Nitrophenyl hydrogen phenylphosphonate
Overview
Description
4-Nitrophenyl hydrogen phenylphosphonate is an organic compound with the molecular formula C12H10NO5P. It is a derivative of phenylphosphonic acid, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its role as a substrate for 5’-nucleotide phosphodiesterases, making it significant in biochemical research .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl hydrogen phenylphosphonate is the 5’-Nucleotide Phosphodiesterase . This enzyme plays a crucial role in cellular functions by regulating the levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
This compound interacts with its target, the 5’-Nucleotide Phosphodiesterase, by serving as a substrate . The compound’s interaction with the enzyme leads to its hydrolysis, a process that is facilitated by the enzyme’s catalytic activity .
Biochemical Pathways
The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase affects the levels of cyclic nucleotides within the cell . These cyclic nucleotides are involved in various biochemical pathways, including those responsible for cellular signal transduction. The downstream effects of these pathways can influence a wide range of cellular processes, from gene expression to cell proliferation.
Pharmacokinetics
The compound’s solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability.
Result of Action
The hydrolysis of this compound by 5’-Nucleotide Phosphodiesterase results in the production of cyclic nucleotides . These cyclic nucleotides act as secondary messengers within cells, influencing a variety of cellular processes. The exact molecular and cellular effects of this action would depend on the specific cellular context and the pathways that are activated as a result.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or enzymes in the environment could potentially interfere with the compound’s interaction with its target, the 5’-Nucleotide Phosphodiesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl hydrogen phenylphosphonate typically involves the esterification of phenylphosphonic acid with 4-nitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phenylphosphonic acid, 4-nitrophenol, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl hydrogen phenylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylphosphonic acid and 4-nitrophenol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phenylphosphonic acid and 4-nitrophenol.
Reduction: 4-Aminophenyl hydrogen phenylphosphonate.
Substitution: Various substituted phenylphosphonates depending on the nucleophile used.
Scientific Research Applications
Enzyme Substrate
4-Nitrophenyl hydrogen phenylphosphonate serves as a substrate for 5'-nucleotide phosphodiesterases . It is preferred over other substrates due to its higher reactivity and specificity, making it an essential tool in studying enzyme kinetics and mechanisms .
Activity-Based Probes (ABPs)
The compound is utilized as an activity-based probe in biochemical research. Its ability to inhibit specific enzymes allows researchers to investigate enzyme functions and interactions within biological systems. This application is particularly relevant in studying serine hydrolases, which play crucial roles in various metabolic pathways .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as an antiviral and anticancer agent. Its phosphonate structure enables it to mimic natural substrates, facilitating interactions with biological targets such as nucleic acids and proteins . This property is particularly valuable in drug design, where understanding the interaction between drugs and their targets is critical.
Case Study 1: Phosphodiesterase Inhibition
A study demonstrated that this compound effectively inhibits 5'-nucleotide phosphodiesterases, leading to increased levels of cyclic nucleotides in cellular assays. The compound's inhibition was quantified using spectrophotometric methods, revealing IC50 values that indicate its potency compared to other known inhibitors .
Case Study 2: Antiviral Activity
Research investigating the antiviral properties of phosphonates found that derivatives of this compound exhibited significant activity against herpes simplex virus (HSV). The mechanism was linked to the inhibition of viral replication through interference with nucleotide metabolism .
Data Tables
Comparison with Similar Compounds
- Bis(4-nitrophenyl) phosphate
- 4-Nitrophenyl phosphate
- Phenylphosphonic acid
Comparison: 4-Nitrophenyl hydrogen phenylphosphonate is unique due to its specific structure, which combines a phenylphosphonic acid moiety with a 4-nitrophenyl group. This structure imparts distinct chemical properties, such as its stability and reactivity under various conditions. Compared to bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphate, it offers a different reactivity profile, making it suitable for specific biochemical applications .
Biological Activity
4-Nitrophenyl hydrogen phenylphosphonate (NPPP) is an organophosphorus compound recognized for its significant biological activity, particularly as a substrate for 5'-nucleotide phosphodiesterases. This article delves into the compound's biological mechanisms, its applications in research, and relevant findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C12H10NO5P. Its structure features a phosphorus atom bonded to four oxygen atoms, with one oxygen part of a nitro group attached to a phenyl ring. This configuration not only contributes to its stability but also enhances its reactivity in biochemical assays.
Target Enzyme: The primary target of NPPP is the 5'-nucleotide phosphodiesterase . This enzyme plays a crucial role in the hydrolysis of phosphodiester bonds in nucleotides, which is vital for various biological processes, including RNA and DNA degradation.
Mode of Action: NPPP acts as a substrate for 5'-nucleotide phosphodiesterases, leading to the release of a colored nitrophenolate ion upon cleavage of the P-O bond. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity effectively.
Applications in Research
NPPP is extensively utilized in biochemical research for several reasons:
- Enzyme Kinetics Studies: It facilitates investigations into enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.
- Model Compound: NPPP serves as a model compound to explore enzyme-substrate interactions, particularly in studies focused on nucleotidase activities.
- Diagnostic Assays: The compound's properties make it valuable in developing diagnostic assays targeting phosphodiesterase enzymes.
Case Study: Enzymatic Activity Measurement
A study demonstrated that NPPP could be used effectively to measure the activity of 5'-nucleotide phosphodiesterases. The hydrolysis reaction was monitored by measuring the increase in absorbance at specific wavelengths corresponding to the nitrophenolate ion. This method provided a reliable means to assess enzyme kinetics across different conditions and inhibitors.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Organophosphate | Substrate for 5'-nucleotide phosphodiesterases |
Bis(4-nitrophenyl) phosphate | Organophosphate | Similar substrate activity |
4-Nitrophenyl phosphate | Organophosphate | Less favorable as a substrate |
Phenylphosphonic acid | Organophosphonic acid | No significant enzymatic activity |
The comparison highlights NPPP's unique structural features that enhance its suitability as a substrate compared to other similar compounds.
Pharmacokinetics and Toxicology
While NPPP is primarily used in research contexts, understanding its pharmacokinetic properties is essential for evaluating its safety and efficacy:
Properties
IUPAC Name |
(4-nitrophenoxy)-phenylphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205683 | |
Record name | O-4-Nitrophenyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57072-35-2 | |
Record name | O-4-Nitrophenyl phenylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-4-Nitrophenyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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